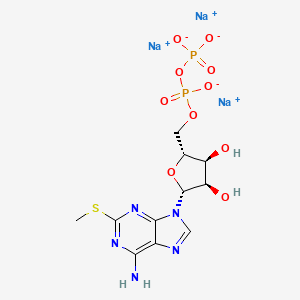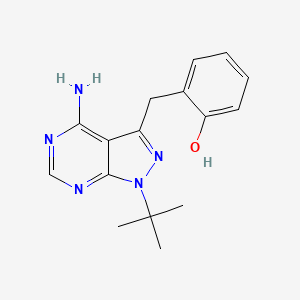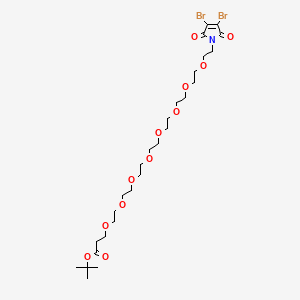![molecular formula C22H20ClF2N3O2 B605032 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea CAS No. 1221443-94-2](/img/structure/B605032.png)
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-1165442 is a synthetic organic compound known for its potent and competitive antagonism of the transient receptor potential vanilloid-1 (TRPV1) channel. This compound has demonstrated significant analgesic efficacy in rodent models of osteoarthritis pain . The TRPV1 channel is involved in the sensation of pain and heat, making A-1165442 a valuable tool in pain management research .
Preparation Methods
The synthesis of A-1165442 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Fluoromethyl Groups: Fluoromethyl groups are introduced using fluorinating agents under controlled conditions.
Coupling with Isoquinoline Derivative: The final step involves coupling the chroman derivative with an isoquinoline derivative to form the desired product.
Chemical Reactions Analysis
A-1165442 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A-1165442 has a wide range of scientific research applications, including:
Pain Management: As a TRPV1 antagonist, A-1165442 is used in research focused on pain management, particularly in conditions like osteoarthritis.
Neuroscience: The compound is used to study the role of TRPV1 channels in neuronal signaling and pain perception.
Drug Development: The compound is used in the development of new analgesic drugs targeting TRPV1 channels.
Mechanism of Action
A-1165442 exerts its effects by competitively binding to the TRPV1 channel, thereby blocking the activation of the channel by agonists such as capsaicin and heat. This blockade prevents the influx of calcium ions, which is essential for the transmission of pain signals . The molecular targets of A-1165442 include the TRPV1 channels expressed in peripheral sensory neurons . The pathways involved in its mechanism of action are primarily related to the inhibition of calcium ion influx and subsequent neuronal signaling .
Comparison with Similar Compounds
A-1165442 is unique among TRPV1 antagonists due to its high selectivity and potency. Similar compounds include:
AMG 517: Another potent TRPV1 antagonist with similar analgesic properties.
Capsazepine: A well-known TRPV1 antagonist used in various research studies.
SB-366791: A selective TRPV1 antagonist with applications in pain research.
Compared to these compounds, A-1165442 exhibits a temperature-neutral profile, meaning it does not cause significant changes in core body temperature, which is a desirable property for potential therapeutic applications .
Properties
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGAJAUECQWSZ-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)





